molecular formula C9H12N2O6S B3263271 5-Nitro-2,3-dihydro-1H-inden-2-amine sulfate CAS No. 370861-62-4

5-Nitro-2,3-dihydro-1H-inden-2-amine sulfate

Cat. No. B3263271
M. Wt: 276.27 g/mol
InChI Key: SOBXCLYFSXIEPJ-UHFFFAOYSA-N
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Patent
US06949575B2

Procedure details

Trifluoroacetic acid (60 mL) was charged into a flask, cooled in an ice/water bath, and 2-aminoindane hydrochloride (10.08 g) was added cautiously, followed by H2SO4 (6.0 mL) and HNO3 (3.0 mL). The ice bath was removed, and the mixture was allowed to warm to room temperature and stir for 2 hours. The mixture was then placed in an ice water bath for the slow addition of diethyl ether (300 mL) over 35 minutes. The mixture was stirred at room temperature overnight, then the solids were filtered and dried in vacuo to give 15.43 g of 2-amino-5-nitro-indane sulfate.
Quantity
10.08 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.[OH:12][S:13]([OH:16])(=[O:15])=[O:14].[N+:17]([O-])([OH:19])=[O:18]>FC(F)(F)C(O)=O>[S:13]([OH:16])([OH:15])(=[O:14])=[O:12].[NH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:17]([O-:19])=[O:18])[CH:9]=2)[CH2:4]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
10.08 g
Type
reactant
Smiles
Cl.NC1CC2=CC=CC=C2C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
The mixture was then placed in an ice water bath for the slow addition of diethyl ether (300 mL) over 35 minutes
Duration
35 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solids were filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.